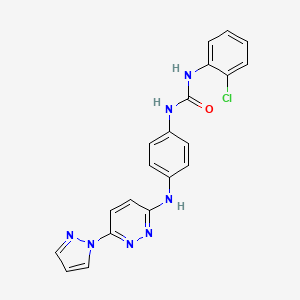oxidoazanium CAS No. 1075226-89-9](/img/structure/B2956425.png)
(E)-[(2-chlorophenyl)methylidene](methyl)oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-chlorophenyl)methylideneoxidoazanium is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-chlorophenyl)methylideneoxidoazanium typically involves the reaction of 2-chlorobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxidoazanium group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of (E)-(2-chlorophenyl)methylideneoxidoazanium is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-(2-chlorophenyl)methylideneoxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxidoazanium group into other functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a catalyst to enhance reaction rates.
Major Products Formed
Scientific Research Applications
(E)-(2-chlorophenyl)methylideneoxidoazanium is a versatile compound with numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-(2-chlorophenyl)methylideneoxidoazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (E)-(2-bromophenyl)methylideneoxidoazanium
- (E)-(2-fluorophenyl)methylideneoxidoazanium
- (E)-(2-iodophenyl)methylideneoxidoazanium
Uniqueness
(E)-(2-chlorophenyl)methylideneoxidoazanium stands out due to its unique combination of the chlorophenyl group and the oxidoazanium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10(11)6-7-4-2-3-5-8(7)9/h2-6H,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOPIXVMPNVEO-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC=CC=C1Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956348.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)


![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2956355.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)
![N-(4-butylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2956360.png)





